4-Hydroxypipecolic acid

概要

説明

4-Hydroxypipecolic acid is a derivative of pipecolic acid . It is an intermediate in the metabolism of the amino acid phenylalanine .

Synthesis Analysis

The synthesis of 4-Hydroxypipecolic acid involves standard procedures from commercial ethyl ®-4-chloro-3-hydroxybutanoate . The synthesis of the two enantiomers (2R,4S)- and (2S,4S)-4-hydroxypipecolic acid is an obvious extension .

Molecular Structure Analysis

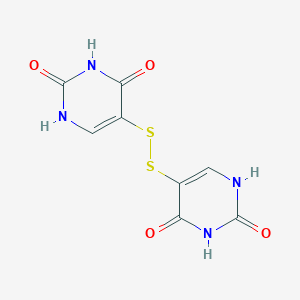

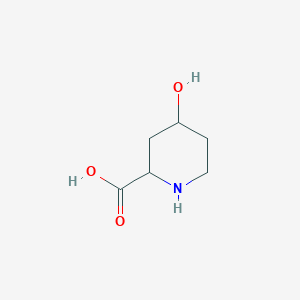

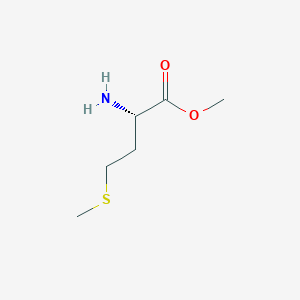

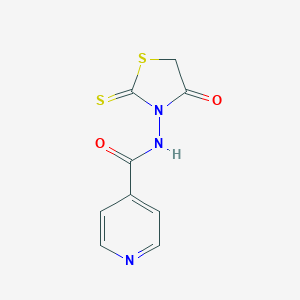

The molecular formula of 4-Hydroxypipecolic acid is C6H11NO3 . It has an average mass of 145.156 Da and a monoisotopic mass of 145.073898 Da .

Chemical Reactions Analysis

The enzyme L-Pip trans-4-hydroxylase (Pip4H) of F. oxysporum (FoPip4H) belongs to the Fe (II)/α-ketoglutarate-dependent dioxygenase superfamily, catalyzes the regio- and stereoselective hydroxylation of L-Pip, and produces optically pure trans-4-hydroxy-L-pipecolic acid (trans-4-L-HyPip) .

Physical And Chemical Properties Analysis

4-Hydroxypipecolic acid has a density of 1.3±0.1 g/cm3, a boiling point of 346.0±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It has 4 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .

科学的研究の応用

Role in Plant Immunity

4-Hydroxypipecolic acid (NHP) is a central plant immune signal involved in both resistance at local sites of pathogen infection (basal resistance) and at distal uninfected sites after primary infection (systemic acquired resistance) . It plays a crucial role in the plant immunity-growth equilibrium .

Impact on Plant Growth and Development

In addition to its well-defined roles in immunity, recent research is emerging on NHP’s direct mechanistic impacts on plant growth and development . It regulates local and systemic immune responses in plants .

Activator of Systemic Plant Immunity

NHP is a key molecule that is induced by pathogen attack and accumulates at 24 hours post-local infection in distal leaves . It is sufficient to trigger systemic defence responses and disease resistance .

Role in Systemic Acquired Resistance (SAR)

NHP plays a significant role in SAR, a process where an attack by a pathogen induces a long-lasting, broad-spectrum immune response . This immune response is activated in parts of the plant that are distal from the initial site of pathogen attack .

Biosynthesis and Signaling during Plant Defense Responses

NHP is part of a three-step metabolic sequence from L-Lys through enzymes ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN1), SARD4 (SAR-DEFICIENT4), and FMO1 (FLAVIN-DEPENDENT-MONOOXYGENASE1) . This biosynthesis and signaling pathway is crucial for plant defense responses .

Role in Growth-Defense Balance

NHP is emerging to be a crucial regulator of the growth-defense balance . It showcases recent multi-faceted studies on their metabolism, receptor signaling, and direct growth/development-related host targets .

作用機序

Target of Action

4-Hydroxypipecolic acid, also known as N-hydroxypipecolic acid (NHP), plays a central role in systemic plant immunity . It is a general and conserved activator of disease resistance in plants . Its primary targets are the immune signaling pathways in plants, particularly those involved in systemic acquired resistance (SAR) .

Mode of Action

NHP interacts with its targets by inducing immune signaling that activates local defenses and is propagated to distal plant parts to prepare for future threats . In these so-called ‘primed’ leaves, a faster and stronger immune response is mounted when exposed to a subsequent pathogen attack . NHP is also sufficient to trigger systemic defense responses and disease resistance .

Biochemical Pathways

NHP biosynthesis occurs in a three-step metabolic sequence from L-Lysine through enzymes ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN1), SARD4 (SAR-DEFICIENT4), and FMO1 (FLAVIN-DEPENDENT-MONOOXYGENASE1) . The last N-hydroxylation step catalyzed by FMO1 converts the precursor substrate pipecolic acid (Pip) to NHP .

Pharmacokinetics

The pharmacokinetics of NHP in plants involve its movement through the vascular system to distal systemic tissues of the plant . This allows it to establish a long-lasting defense mechanism called systemic acquired resistance (SAR) that provides whole-plant resistance against subsequent infections .

Result of Action

The result of NHP’s action is the establishment of an immune memory in plant parts distal from the local site of pathogen attack . This leads to a faster and stronger immune response when exposed to a subsequent pathogen attack, reducing leaf infection damage to a minimum . It also causes systemic changes in the expression of pathogenesis-related genes and metabolic pathways throughout the plant, enhancing resistance to a bacterial pathogen .

Action Environment

The action of NHP is influenced by environmental factors such as the presence of pathogens. Upon pathogen infection, NHP triggers de novo systemic eNAD(P) accumulation largely through the respiratory burst oxidase homolog RBOHF-produced reactive oxygen species (ROS) . This indicates that the action, efficacy, and stability of NHP are influenced by the plant’s internal and external environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931402 | |

| Record name | 4-Hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypipecolic acid | |

CAS RN |

14228-16-1 | |

| Record name | 4-Hydroxypipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYPIPECOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI2Y2V33CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-hydroxypipecolic acid?

A1: The molecular formula of 4-HPA is C6H11NO3, and its molecular weight is 145.16 g/mol.

Q2: In which natural sources can 4-hydroxypipecolic acid be found?

A2: 4-HPA has been identified in various plant species, particularly within the legume family. It is notably found in Acacia species, with concentrations fluctuating depending on the season. [ [] ] Additionally, 4-HPA has been isolated from the seeds of Peganum harmala. [ [] ]

Q3: Are there specific analytical techniques employed to detect and quantify 4-HPA?

A3: High-performance liquid chromatography (HPLC) coupled with dinitrophenyl derivatization stands out as a sensitive method for determining 4-HPA levels in plant material. This technique exhibits a detection limit of 100 pmol for 4-HPA. [ [] ]

Q4: How many stereoisomers of 4-HPA exist, and how are they synthesized?

A4: 4-HPA possesses four stereoisomers. Various synthetic strategies have been explored to obtain these isomers, including:

- Chemoenzymatic synthesis: This method utilizes enzymes like lipases for resolution of racemic mixtures. [ [, ] ]

- Stereoselective cycloaddition: Controlled reactions with nitrones enable the synthesis of specific isomers. [ [] ]

- Chiral pool synthesis: Starting from chiral precursors like D-glucoheptono-1,4-lactone or D-glucosamine allows for stereocontrolled synthesis. [ [, , ] ]

Q5: What are the known biological activities of 4-HPA?

A5: 4-HPA exhibits various biological activities, including:

- Anti-diabetic effects: In studies with diabetic mice, 4-HPA demonstrated a significant reduction in blood glucose levels, triglycerides, and cholesterol. [ [] ]

- Anti-oxidant properties: 4-HPA has shown antioxidant activity in the liver and kidney tissues of mice, reducing lipid peroxidation and enhancing the activity of antioxidant enzymes. [ [] ]

- Glucose uptake stimulation: Research indicates that 4-HPA may stimulate glucose uptake in skeletal muscle cells, potentially through increased GLUT4 translocation. [ [] ]

Q6: How does 4-HPA exert its anti-diabetic effects?

A6: While the exact mechanism remains under investigation, studies suggest 4-HPA may influence glucose metabolism through multiple pathways:

- Increased GLUT4 translocation: Enhanced glucose uptake in skeletal muscle cells. [ [] ]

- Modulation of lipid metabolism: Reduction in plasma triglycerides and cholesterol levels observed in animal models. [ [] ]

Q7: Are there any known interactions of 4-HPA with biological targets?

A7: Although limited information is available on the specific molecular targets of 4-HPA, research points to potential interactions with:

- Glucose transporters: Evidence suggests 4-HPA might impact glucose uptake by influencing GLUT4 translocation. [ [] ]

- NMDA receptors: The sulfate ester of trans-4-hydroxypipecolic acid has been identified as a potent and selective modulator of NMDA receptors, playing a role in the central nervous system. [ [] ]

Q8: Does 4-HPA exhibit any toxicity?

A8: While 4-HPA generally appears to be well-tolerated in animal studies, comprehensive toxicological data, especially regarding long-term effects, remains limited and requires further investigation. [ [] ]

Q9: What are the key areas for future research on 4-HPA?

A9: Further research on 4-HPA should focus on:

- Studies have investigated the use of 4-HPA as a chiral building block in the synthesis of various biologically active compounds, including piperidine alkaloids. [ [, ] ]

- The biosynthesis of 4-HPA in plants has been a subject of research, aiming to understand the metabolic pathways involved. [ [] ]

- 4-HPA derivatives, such as the sulfate ester, have shown promise as potential therapeutic agents for neurological disorders. [ [] ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)